molecular formula C14H15NO3 B13865642 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid CAS No. 59964-95-3

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid

Cat. No.: B13865642
CAS No.: 59964-95-3
M. Wt: 245.27 g/mol
InChI Key: NSXSUAKOPNGMBT-UHFFFAOYSA-N
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Description

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its tetrahydrocarbazole core, which is partially saturated, and a methoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the partially saturated ring to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Carbazole-1-ones or benzazonine-diones.

    Reduction: Fully saturated carbazole derivatives.

    Substitution: Functionalized carbazole derivatives with various substituents.

Scientific Research Applications

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid
  • 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
  • 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester

Uniqueness

2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

59964-95-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-18-9-3-5-13-11(7-9)10-6-8(14(16)17)2-4-12(10)15-13/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17)

InChI Key

NSXSUAKOPNGMBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CC(CC3)C(=O)O

Origin of Product

United States

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